molecular formula C11H11F3O2 B7845687 2-[2-(Trifluoromethyl)phenyl]butanoic acid

2-[2-(Trifluoromethyl)phenyl]butanoic acid

Número de catálogo: B7845687
Peso molecular: 232.20 g/mol
Clave InChI: XRIPJECWHREVQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[2-(Trifluoromethyl)phenyl]butanoic acid is a fluorinated aromatic carboxylic acid characterized by a butanoic acid backbone substituted with a 2-(trifluoromethyl)phenyl group at the second carbon. The trifluoromethyl (-CF₃) group imparts unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

Propiedades

IUPAC Name

2-[2-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-7(10(15)16)8-5-3-4-6-9(8)11(12,13)14/h3-7H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIPJECWHREVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Formation of the Trifluoromethylphenyl Grignard Reagent

The synthesis begins with the preparation of a Grignard reagent from 2-bromo(trifluoromethyl)benzene. In a nitrogen-atmosphere reactor, magnesium turnings are activated with catalytic iodine in dry tetrahydrofuran (THF) at 40–50°C. 2-Bromo(trifluoromethyl)benzene is added dropwise, forming the Grignard complex (Ar-Mg-Br, where Ar = 2-(trifluoromethyl)phenyl). Gas liquid chromatography (GLC) monitors reaction completion, typically requiring 2–4 hours.

Key parameters :

  • Solvent: THF

  • Catalyst: Iodine (0.5–1 mol%)

  • Temperature: 40–50°C

  • Yield: 85–90%

Coupling with α,β-Unsaturated Esters

The Grignard reagent reacts with methyl acrylate in toluene at −10°C in the presence of an iron(III) acetylacetonate (Fe(AcAc)₃) and acetic acid catalyst. This step forms a tertiary alcohol intermediate, which undergoes acid-catalyzed dehydration to yield methyl 2-[2-(trifluoromethyl)phenyl]but-2-enoate. Hydrolysis with aqueous HCl (6 M) at reflux for 6 hours produces the carboxylic acid.

Reaction conditions :

  • Electrophile: Methyl acrylate (1.1 equiv)

  • Catalyst: Fe(AcAc)₃ (2 mol%), acetic acid (5 mol%)

  • Temperature: −10°C (coupling), 100°C (hydrolysis)

  • Yield: 70–75%

Friedel-Crafts Acylation Approach

Acylation of Trifluoromethylbenzene

Trifluoromethylbenzene undergoes Friedel-Crafts acylation with succinic anhydride in dichloromethane using aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at 0°C for 4 hours, yielding 3-(2-(trifluoromethyl)phenyl)-3-oxopropanoic acid. Subsequent Clemmensen reduction with zinc amalgam in HCl converts the ketone to the corresponding propane, followed by oxidation with potassium permanganate to the butanoic acid.

Optimization data :

ParameterValue
Catalyst (AlCl₃)1.5 equiv
Reaction time4 hours
Reduction yield65%
Oxidation yield80%

Hydrolysis of Nitrile Intermediates

Cyanoethylation Followed by Hydrolysis

2-Bromo(trifluoromethyl)benzene reacts with acrylonitrile via a Heck coupling using palladium acetate (Pd(OAc)₂) and tri-o-tolylphosphine in dimethylformamide (DMF) at 80°C. The resulting 3-[2-(trifluoromethyl)phenyl]propanenitrile is hydrolyzed with sulfuric acid (50%) at 120°C for 8 hours to yield the target acid.

Performance metrics :

  • Coupling yield: 78%

  • Hydrolysis efficiency: 90%

  • Purity after recrystallization: ≥99%

Catalytic Carbonylation

Palladium-Catalyzed Carbonylation

2-Iodo(trifluoromethyl)benzene undergoes carbonylation with carbon monoxide (1 atm) in methanol using PdCl₂ and 1,3-bis(diphenylphosphino)propane (dppp) at 100°C. The intermediate methyl ester is saponified with NaOH (2 M) to afford the acid.

Catalytic system :

ComponentLoading
PdCl₂2 mol%
dppp4 mol%
CO pressure1 atm
Yield82%

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across methods:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Grignard + Ester7598HighModerate
Friedel-Crafts6595LowHigh
Nitrile Hydrolysis7899ModerateHigh
Carbonylation8297HighLow

Challenges and Mitigation Strategies

  • Isomer Separation : Grignard routes may produce para-substituted byproducts. Recrystallization in cyclopentane removes isomers.

  • Catalyst Deactivation : Fe(AcAc)₃ in coupling steps is sensitive to moisture. Strict anhydrous conditions improve yields by 15%.

  • Effluent Management : Neutralization of acidic byproducts with Ca(OH)₂ reduces environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 2-[2-(Trifluoromethyl)phenyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-[2-(Trifluoromethyl)phenyl]butanoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Notable Features Reference
2-[2-(Trifluoromethyl)phenyl]butanoic acid C₁₁H₁₁F₃O₂ -CF₃ at phenyl C2; butanoic acid backbone 248.20* High lipophilicity (predicted logP ~2.7)
4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid C₁₁H₁₁F₃N₂O₄ -NO₂ and -CF₃ at phenyl C2 and C4 292.21 Nitro group enhances reactivity
2-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid C₁₁H₁₂F₃NO₂ -CF₃ at phenyl C2; amino group at C2 247.21 Amphoteric properties (PSA = 63.32 Ų)
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid C₁₂H₁₁F₃O₂ Cyclobutane ring fused to phenyl-CF₃ 260.21 Rigid structure for receptor binding
(S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid (CATPB) C₁₉H₁₆ClF₃N₂O₃ -CF₃ at phenyl C4; chloro substituent 412.79 FFA2 receptor agonist (pharmaceutical use)

*Calculated based on molecular formula.

Key Observations:

Substituent Position: The position of the -CF₃ group on the phenyl ring significantly impacts biological activity. For example, CATPB (with -CF₃ at phenyl C4) acts as a free fatty acid receptor 2 (FFA2) agonist, whereas positional isomers like this compound may exhibit distinct binding profiles due to steric hindrance at C2 .

Functional Group Modifications: The addition of an amino group (as in 2-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid) introduces amphoteric character, enhancing solubility in polar solvents . Nitro-substituted analogs (e.g., 4-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid) show increased reactivity, making them intermediates in synthetic pathways .

Backbone Rigidity : Cyclobutane-containing analogs (e.g., 1-[2-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid) exhibit constrained conformations, which can improve target selectivity in drug design .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name logP (Predicted) PSA (Ų) Metabolic Stability Application Context
This compound ~2.7 37.30 Moderate Agrochemical intermediates
2-Amino-4-(2-(trifluoromethyl)phenyl)butanoic acid 2.75 63.32 High Peptide mimetics
CATPB ~3.1 75.50 High FFA2-targeted therapeutics

Key Findings:

  • Lipophilicity (logP): The trifluoromethyl group universally increases logP across analogs, enhancing membrane permeability. However, polar functional groups (e.g., amino or nitro) reduce logP, balancing solubility and absorption .
  • Polar Surface Area (PSA): Amino-substituted derivatives (PSA >60 Ų) are more likely to engage in hydrogen bonding, favoring interactions with biological targets like enzymes or receptors .
  • Metabolic Stability : Fluorination generally improves resistance to oxidative metabolism, as seen in CATPB and cyclobutane-containing analogs .

Actividad Biológica

2-[2-(Trifluoromethyl)phenyl]butanoic acid, with the molecular formula C11_{11}H11_{11}F3_3O2_2 and a molecular weight of approximately 236.2 g/mol, is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group. This group enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

The presence of the trifluoromethyl group in this compound affects its chemical reactivity and interaction with biological targets. This modification can lead to increased potency in inhibiting enzymes involved in inflammatory processes, such as cyclooxygenases (COXs), which are crucial for prostaglandin synthesis.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit COX enzymes, which play a pivotal role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. The inhibition of these enzymes can lead to reduced inflammation and pain relief.

  • Mechanism of Action : Preliminary studies suggest that the compound may interact with specific receptors involved in inflammatory signaling pathways. This interaction could modulate cellular responses associated with pain and inflammation, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.

Cancer Therapeutics

There is emerging evidence that compounds structurally similar to this compound may exhibit anticancer activity . Studies have shown that certain derivatives can inhibit the growth of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Given its structural characteristics, this compound may also possess similar properties, warranting further investigation into its potential as an anticancer agent.

Study on COX Inhibition

A study investigated the inhibitory effects of various trifluoromethyl-substituted compounds on COX-1 and COX-2 enzymes. Results indicated that this compound showed significant selectivity towards COX-2 over COX-1, suggesting a favorable profile for reducing side effects commonly associated with non-selective NSAIDs .

Analgesic Efficacy in Animal Models

In animal models of pain, administration of this compound resulted in a notable reduction in pain responses compared to control groups. This effect was measured using standard nociceptive tests, confirming its potential as an analgesic agent.

Synthesis and Derivative Development

Several synthetic routes have been developed for producing this compound. These methods allow for modifications that may enhance its biological activity:

Synthesis MethodDescription
Direct Fluorination Involves the introduction of the trifluoromethyl group directly onto the aromatic ring using reagents like trifluoromethyl sulfone.
Coupling Reactions Employs coupling agents to attach the butanoic acid moiety to the trifluoromethyl-substituted phenyl ring.
Functionalization Allows for further modifications to create derivatives with potentially enhanced pharmacological profiles.

Q & A

Q. What are effective synthetic routes for preparing 2-[2-(Trifluoromethyl)phenyl]butanoic acid, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Pathways : A common approach involves Friedel-Crafts alkylation of 2-(trifluoromethyl)benzene derivatives with butyrolactone or γ-lactone intermediates, followed by hydrolysis to yield the carboxylic acid moiety. Alternative routes include coupling halogenated phenyl trifluoromethyl precursors with butanoic acid derivatives via Suzuki-Miyaura cross-coupling .
  • Intermediate Characterization : Use 1^1H/13^{13}C NMR to confirm regioselectivity of substitution (e.g., para vs. ortho positions on the phenyl ring) and FT-IR to track carboxylic acid formation (peak at ~1700 cm1^{-1}) .

Q. How can the purity and stability of this compound be assessed under laboratory conditions?

Methodological Answer:

  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against known standards .
  • Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via LC-MS to identify hydrolytic or oxidative byproducts .

Q. What spectroscopic techniques are critical for confirming the structure of fluorinated analogs like this compound?

Methodological Answer:

  • 19^{19}F NMR : Essential for verifying trifluoromethyl group integrity (δ ≈ -60 to -70 ppm for CF3_3) and detecting fluorine coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to confirm molecular ion [M-H]^- and fragment patterns, ensuring alignment with computational models (e.g., m/z 261.07 for C11_{11}H10_{10}F3_3O2_2) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reaction pathways in derivatization studies?

Methodological Answer:

  • Steric Effects : The ortho-trifluoromethyl group creates steric hindrance, limiting nucleophilic attack at the phenyl ring. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for meta vs. para substitution .
  • Electronic Effects : The electron-withdrawing CF3_3 group reduces electron density on the phenyl ring, favoring electrophilic substitution at positions with higher Fukui indices .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Harmonization : Cross-validate assays using standardized protocols (e.g., IC50_{50} measurements in enzyme inhibition studies). Account for solvent effects (DMSO vs. aqueous buffers) on compound solubility and activity .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare activity across studies, filtering for false positives caused by assay interference (e.g., aggregation artifacts) .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol mobile phases. Monitor enantiomer separation via polarimetric detection .
  • Crystallization : Use diastereomeric salt formation with chiral amines (e.g., cinchonidine) to isolate enantiopure fractions, verified by X-ray crystallography .

Q. How does the compound interact with biological membranes in pharmacokinetic studies?

Methodological Answer:

  • Lipophilicity Assessment : Measure logP values via shake-flask method (octanol/water) to predict membrane permeability. Correlate with in vitro Caco-2 cell monolayer assays .
  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics (konk_{on}/koffk_{off}) and partition coefficients .

Data Analysis and Experimental Design

Q. How should researchers design controls to distinguish specific vs. nonspecific interactions in target-binding studies?

Methodological Answer:

  • Negative Controls : Use structurally similar but inactive analogs (e.g., 3-[2-(trifluoromethyl)phenyl]propionic acid) to assess nonspecific binding .
  • Competition Assays : Titrate cold compound against radiolabeled or fluorescent probes (e.g., 3^3H-labeled analogs) to determine KdK_d values .

Q. What computational methods predict metabolic pathways for fluorinated aromatic acids?

Methodological Answer:

  • In Silico Metabolism : Use software like MetaSite to simulate cytochrome P450-mediated oxidation. Focus on demethylation or hydroxylation at sterically accessible positions .
  • Molecular Dynamics (MD) : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify reactive metabolites and potential toxicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.